1,1-dioxothiane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dioxothiane-3-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C6H10O4S It is characterized by a six-membered ring structure with a sulfur atom and two oxygen atoms attached to the sulfur, forming a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxothiane-3-carboxylic acid typically involves the oxidation of tetrahydrothiopyran derivatives. One common method is the oxidation of tetrahydrothiopyran-3-carboxylic acid using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or methanol, and the temperature is maintained at around 0-25°C to ensure the selective formation of the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxothiane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction of the sulfone group can yield thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetic acid, methanol, dichloromethane.
Major Products Formed
Sulfonic Acids: Formed through further oxidation.
Thiols and Sulfides: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
1,1-dioxothiane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dioxothiane-3-carboxylic acid involves its interaction with molecular targets through its sulfone group. The sulfone group can participate in various chemical reactions, such as nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Similar structure but with the carboxylic acid group at the 4-position.
Tetrahydrothiopyran-4-carboxylic acid 1,1-dioxide: Another positional isomer with different chemical properties.
Uniqueness
1,1-dioxothiane-3-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group.
Properties
IUPAC Name |
1,1-dioxothiane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h5H,1-4H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIYZUNKFKCETD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609348 |
Source
|
Record name | 1,1-Dioxo-1lambda~6~-thiane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167011-35-0 |
Source
|
Record name | 1,1-Dioxo-1lambda~6~-thiane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.